molecular formula C12H16O2 B7893349 4'-Methoxy-2'-methylbutyrophenone CAS No. 54696-06-9

4'-Methoxy-2'-methylbutyrophenone

Cat. No.: B7893349
CAS No.: 54696-06-9
M. Wt: 192.25 g/mol
InChI Key: BHLSYOKRWMQAFP-UHFFFAOYSA-N
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Description

4’-Methoxy-2’-methylbutyrophenone is a novel aromatic compound that belongs to the class of butyrophenones. It is derived from the polyketide biosynthetic pathway and has been isolated from the fungal pathogen Stagonospora nodorum . This compound is structurally characterized by a methoxy group at the 4’ position and a methyl group at the 2’ position on the butyrophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-2’-methylbutyrophenone involves the use of chemical epigenetic modifiers to induce the expression of dormant biosynthetic genes in the fungal pathogen Stagonospora nodorum. The histone deacetylase inhibitors suberoylanilide hydroxamic acid (500 μM) and nicotinamide (50 μM) are supplemented to the culture medium, resulting in the isolation of this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of 4’-Methoxy-2’-methylbutyrophenone. The compound is primarily obtained through laboratory-scale biosynthesis using fungal cultures.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-2’-methylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4’-Methoxy-2’-methylbutyrophenone involves its interaction with specific molecular targets and pathways in fungal cells. It is derived from the polyketide biosynthetic pathway, which involves the assembly of complex aromatic structures through the action of polyketide synthases . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-2’-methylbutyrophenone is unique due to its specific structural features, such as the methoxy and methyl groups, which contribute to its distinct chemical properties and biological activities. Its biosynthesis through epigenetic manipulation of fungal genes also sets it apart from other naturally occurring butyrophenones.

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-12(13)11-7-6-10(14-3)8-9(11)2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLSYOKRWMQAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280456
Record name 1-(4-Methoxy-2-methylphenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54696-06-9
Record name 1-(4-Methoxy-2-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54696-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxy-2-methylphenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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